molecular formula C16H18BrNO5 B4542918 2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate

2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate

Cat. No. B4542918
M. Wt: 384.22 g/mol
InChI Key: NDYKOHLDPYEQCP-XGICHPGQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate often involves regioselective coupling and Knoevenagel condensation processes. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates can be synthesized via regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good yields and showcasing a method that might be adaptable for the synthesis of our target compound (Arfaoui & Amri, 2009).

Molecular Structure Analysis

The molecular structure of cyanoacrylate compounds and their derivatives, including 2-methoxyethyl phenylcyanoacrylates, has been extensively studied through methods such as IR, 1H, and 13C NMR. These studies provide insight into the molecular geometry, electronic structure, and the influence of substituents on the overall molecular architecture, essential for understanding the behavior and reactivity of the compound under investigation (Byk et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of similar cyanoacrylate compounds reveal their reactivity towards polymerization and copolymerization, indicating potential applications in adhesive and coating technologies. For example, trisubstituted ethylenes, including methyl and methoxy ring-trisubstituted phenylcyanoacrylates, have been prepared and copolymerized with styrene, revealing insights into their chemical behavior and potential for creating materials with tailored properties (Kaffey et al., 2021).

Physical Properties Analysis

The physical properties, such as the softening and glass transition temperatures of cyanoacrylate polymers, vary significantly with the side chain's nature. For instance, ethoxyethyl cyanoacrylate has been shown to exhibit lower softening and glass transition temperatures compared to its methyl, ethyl, or isobutyl counterparts, suggesting that the physical properties of our compound could be significantly influenced by its unique ethoxy and methoxy substituents (Tseng, Hyon, & Ikada, 1990).

Chemical Properties Analysis

The chemical properties of cyanoacrylates, such as their adhesive characteristics, can be tailored through modifications in their synthesis. For instance, modifying the conventional synthesis method for 2-cyanoacrylate monomers has been shown to impact the adhesive properties of the cyanoacrylate monomers and the resultant polymers, suggesting a pathway to enhance the chemical properties of our target compound for specific applications (Tseng, Hyon, & Ikada, 1990).

properties

IUPAC Name

1-methoxypropan-2-yl (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO5/c1-4-22-14-7-11(6-13(17)15(14)19)5-12(8-18)16(20)23-10(2)9-21-3/h5-7,10,19H,4,9H2,1-3H3/b12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYKOHLDPYEQCP-XGICHPGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)OC(C)COC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)OC(C)COC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxypropan-2-yl (2Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate
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2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate
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2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate
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2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate
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2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate
Reactant of Route 6
2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate

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